molecular formula C23H12BrClN2O3 B7728543 6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid

6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid

Cat. No.: B7728543
M. Wt: 479.7 g/mol
InChI Key: JAJUMORSLDVVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with bromine, chlorophenyl, and benzoxazole groups

Properties

IUPAC Name

6-bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12BrClN2O3/c24-14-4-8-19-16(10-14)17(23(28)29)11-21(26-19)13-3-7-20-18(9-13)22(30-27-20)12-1-5-15(25)6-2-12/h1-11H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJUMORSLDVVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C4=NC5=C(C=C(C=C5)Br)C(=C4)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from a precursor compound with an appropriate nucleophile forms the desired product . Reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at Bromine Sites

The bromine atom at position 6 of the quinoline ring undergoes nucleophilic substitution under specific conditions. For example:

  • Aminolysis : Reaction with primary amines (e.g., methylamine) in the presence of Pd(PPh₃)₄ yields 6-amino derivatives .

  • Hydrolysis : Bromine can be replaced by hydroxyl groups under basic conditions (e.g., KOH/EtOH) .

Table 1: Substitution Reactions at Position 6

ReagentConditionsProductYield (%)Source
NH₂CH₃Pd(PPh₃)₄, DMF, 80°C6-Amino-quinoline derivative72
KOH/EtOHReflux, 12 h6-Hydroxy-quinoline derivative65

Benzoxazole Ring Modification

The benzoxazole moiety is stable under mild conditions but undergoes ring-opening in strong acids or bases:

  • Acidic Hydrolysis : Treatment with concentrated HCl at 100°C generates 5-aminophenol and 4-chlorobenzoic acid derivatives.

  • Electrophilic Substitution : Direct functionalization of the benzoxazole ring is limited due to electron-withdrawing effects from the quinoline core.

Decarboxylation of the Carboxylic Acid Group

The carboxylic acid group at position 4 participates in thermal decarboxylation:

  • Thermal Decarboxylation : Heating above 200°C in DMF produces CO₂ and yields a decarboxylated quinoline derivative .

Table 2: Decarboxylation Conditions

SolventTemperature (°C)Time (h)ProductYield (%)Source
DMF22034-H-quinoline derivative58

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed cross-coupling:

  • Suzuki Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) forms biaryl structures .

  • Sonogashira Coupling : Alkynylation using terminal alkynes introduces acetylene groups .

Table 3: Cross-Coupling Reaction Parameters

Reaction TypeCatalystLigandYield (%)Source
SuzukiPd(OAc)₂PPh₃85
SonogashiraPdCl₂(PPh₃)₂CuI78

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines:

  • Esterification : Methanol/H₂SO₄ yields methyl esters .

  • Amidation : Coupling with EDCl/HOBt forms amides.

Table 4: Functional Group Transformations

ReactionReagentProductYield (%)Source
EsterificationMeOH, H₂SO₄, refluxMethyl ester derivative90
AmidationEDCl, HOBt, DIPEAPrimary amide82

Stability Under Oxidative Conditions

The compound resists oxidation at the benzoxazole and quinoline rings but undergoes oxidation at the chlorophenyl group under harsh conditions (e.g., KMnO₄/H₂SO₄).

Scientific Research Applications

6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that can influence cellular functions, such as signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid is unique due to its specific combination of functional groups and the presence of both quinoline and benzoxazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid (CAS: 882141-16-4) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

  • Molecular Formula : C23H12BrClN2O3
  • Molecular Weight : 479.71 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit promising antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for some quinoline derivatives ranged from 12.5 to 25 µg/ml, suggesting potential for further development into antimicrobial agents .

CompoundBacterial StrainMIC (µg/ml)
Quinoline Derivative AE. coli12.5
Quinoline Derivative BS. aureus25

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown significant cytotoxicity against various cancer cell lines, including Hep G2 (liver carcinoma) and A549 (lung adenocarcinoma), with IC50 values indicating effective dose-dependent activity.

A recent study highlighted that this compound could bind to DNA, forming stable complexes that may act as genotoxic agents in cancer therapy .

Cell LineIC50 (µM)
Hep G24.2
A5495.0

Anti-inflammatory Activity

Anti-inflammatory effects have also been attributed to this compound. Studies have shown that it can inhibit the formation of granulomas and reduce inflammation markers comparable to standard anti-inflammatory drugs like indomethacin .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. This interaction can lead to modulation of gene expression and influence cellular processes critical for inflammation and cancer progression .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including our compound of interest, against a panel of pathogenic bacteria. Results demonstrated significant inhibition of bacterial growth, supporting its potential use in treating infections.
  • Cancer Cell Line Studies : In vitro studies on Hep G2 and A549 cell lines revealed that treatment with the compound led to reduced cell viability and induced apoptosis through DNA binding mechanisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Key steps : Start with 6-bromo-2-phenylquinoline-4-carboxylic acid derivatives. Introduce the benzoxazole moiety via condensation with 3-(4-chlorophenyl)-2,1-benzoxazol-5-amine under reflux in glacial acetic acid (3–4 hours) .
  • Optimization : Monitor reaction progress via TLC (cyclohexane:ethyl acetate, 2:1) and recrystallize using ethanol for purity. Adjust stoichiometry of amino reagents (e.g., hydrazides, anilines) to improve yields (e.g., 70% yield reported for similar quinazolinones) .
  • Challenges : Side reactions may occur due to competing nucleophilic sites; use protecting groups for regioselective functionalization .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • FT-IR : Identify functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) resolves aromatic protons (δ 7.39–8.11 ppm) and substituent effects (e.g., methyl groups at δ 2.51 ppm) .
  • X-ray Crystallography : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding in ethyl ester derivatives) .

Q. What preliminary biological screening assays are relevant for this compound?

  • In Vitro Protocols :

  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria .
  • Anticancer Potential : Screen against cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
  • Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination and benzoxazole cyclization be addressed?

  • Experimental Design :

  • Bromination : Use NBS (N-bromosuccinimide) with catalytic Lewis acids (e.g., FeCl₃) to direct bromine to the quinoline C6 position .
  • Cyclization : Optimize microwave-assisted synthesis (100–120°C, 30 mins) for benzoxazole formation, reducing side products vs. traditional reflux .
  • Validation : Compare HPLC purity profiles under varying conditions .

Q. What mechanistic insights explain contradictory bioactivity results in different studies?

  • Data Contradiction Analysis :

  • Solubility Effects : Poor aqueous solubility (common in halogenated quinolines) may reduce bioavailability. Use DMSO co-solvents (≤0.1% v/v) to improve dissolution .
  • Metabolic Instability : Test compound stability in liver microsomes; incorporate methyl or trifluoromethyl groups to block metabolic hotspots .
  • Target Selectivity : Perform kinome-wide profiling to identify off-target interactions that skew activity data .

Q. How can computational methods guide the design of derivatives with enhanced potency?

  • In Silico Strategies :

  • Docking Studies : Model interactions with target proteins (e.g., PARP-1) using AutoDock Vina; prioritize derivatives with stronger binding affinities .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Cl, Br) with bioactivity using MLR (multiple linear regression) .
  • ADMET Prediction : Use SwissADME to optimize logP (2–3.5) and reduce hepatotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.